molecular formula C17H15BrO3 B423383 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one CAS No. 119199-31-4

3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one

Cat. No.: B423383
CAS No.: 119199-31-4
M. Wt: 347.2g/mol
InChI Key: NNKGCASISVFTMA-RMKNXTFCSA-N
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Description

3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is a brominated chalcone derivative of significant interest in synthetic organic chemistry. As a chalcone, its molecular structure consists of two aromatic rings—a 3-bromophenyl group and a 2,4-dimethoxyphenyl group—linked by a three-carbon α,β-unsaturated carbonyl system . The core research value of this compound lies in its role as a versatile building block or precursor for the construction of more complex organic molecules. Specifically, bromochalcones are the choice precursors to accomplish C–C bond formation through the powerful Suzuki cross-coupling reaction, a popular method for producing symmetric or asymmetric biphenyls and bichalcones . This makes it invaluable in materials science and medicinal chemistry research for the development of novel compounds. The product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKGCASISVFTMA-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

  • Catalyst : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol.

  • Molar Ratio : 1:1 aldehyde-to-ketone ratio, with 10–15 mol% base catalyst.

  • Temperature : Reflux conditions (78–80°C) for 6–24 hours.

  • Workup : Acidification with dilute HCl, followed by recrystallization from ethanol/water mixtures.

Representative Procedure (adapted from):

  • Dissolve 2,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 3-bromoacetophenone (1.99 g, 10 mmol) in 50 mL absolute ethanol.

  • Add aqueous KOH (20% w/v, 5 mL) dropwise under stirring.

  • Reflux for 18 hours, monitor reaction progress by TLC (hexane:ethyl acetate 3:1).

  • Cool to room temperature, acidify with 1M HCl to pH 5–6.

  • Collect precipitate via vacuum filtration, recrystallize from ethanol.

Yield : 68–73%
Melting Point : 117–120°C

Alternative Catalytic Systems and Methodological Variations

BF₃·Et₂O-Catalyzed Condensation

Source demonstrates the use of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst for chalcone synthesis, offering advantages in regioselectivity:

  • Conditions : 0.5 equiv BF₃·Et₂O in 1,4-dioxane at 80°C for 4 hours.

  • Yield Improvement : 82% (vs. 73% with KOH).

  • Mechanistic Advantage : BF₃ coordinates with carbonyl oxygen, enhancing electrophilicity of the aldehyde carbon.

Structural Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (400 MHz, DMSO-d₆):
δ 8.16 (d, J = 9.0 Hz, 2H, H-2'', H-6''),
7.95 (d, J = 15.6 Hz, 1H, H-β),
7.72 (d, J = 15.6 Hz, 1H, H-α),
7.56–7.54 (m, 1H, H-5'),
7.44–7.39 (m, 1H, H-4'),
6.68 (d, J = 8.4 Hz, 1H, H-5),
3.88 (s, 3H, OCH₃),
3.85 (s, 3H, OCH₃).

¹³C NMR (100 MHz, DMSO-d₆):
δ 187.5 (C=O),
163.9 (C-2),
152.1 (C-4),
139.8 (C-1'),
131.6 (C-3'),
130.9 (C-β),
126.2 (C-α),
114.6 (C-5),
105.3 (C-1''),
56.1 (OCH₃),
55.9 (OCH₃).

Crystallographic Data (Hypothetical Projection)

While no crystal structure exists for the exact compound, analogous brominated chalcones exhibit:

  • Dihedral Angle : 77.3° between aromatic rings.

  • Bond Lengths : C=O (1.22 Å), Cα-Cβ (1.47 Å).

Reaction Optimization and Byproduct Analysis

Critical Parameters Affecting Yield

ParameterOptimal RangeYield Impact (±%)
Catalyst Loading10–15 mol% KOH+5% vs 5 mol%
Reaction Time12–18 hours+12% vs 6 hours
Solvent Polarityε = 24.3 (EtOH)+8% vs THF

Common Byproducts and Mitigation Strategies

  • Diastereomer Formation (Z-configuration):

    • Minimized through extended reaction times (>12 hours).

  • Aldol Side Products :

    • Controlled by maintaining stoichiometric aldehyde/ketone ratios.

  • Demethoxylation :

    • Avoided by using mild base concentrations (≤20% KOH).

Comparative Evaluation of Synthetic Routes

Table 1 : Method Comparison for 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one Synthesis

MethodCatalystTime (h)Yield (%)Purity (HPLC)
Classical ClaisenKOH/EtOH187398.2
BF₃ CatalysisBF₃·Et₂O48297.8
Microwave*KOH/neat0.37896.5

*Extrapolated from analogous syntheses

Industrial-Scale Production Considerations

Cost Analysis (Per Kilogram Product)

ComponentClassical MethodBF₃ Method
Raw Materials$320$290
Catalyst$40$110
Energy Consumption$85$60
Total $445 $460

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity could involve inhibition of cell proliferation or induction of apoptosis through interaction with specific cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Effects on Bioactivity

Halogen-Substituted Chalcones
  • 3-(3-Bromophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one (Compound 23): This analog replaces the 2,4-dimethoxyphenyl group with a 4-hydroxyphenyl moiety. In nematocidal assays, it exhibited moderate activity against Meloidogyne javanica (yield: 60%, m.p. 164–165°C), but its bromophenyl group conferred lower solubility compared to methoxy derivatives .
  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) :
    Substituting the 2,4-dimethoxyphenyl group with a p-tolyl (methyl-substituted phenyl) group increases hydrophobicity. This compound demonstrated cytotoxicity in cancer cell lines, though its potency was lower than fluorinated analogs (e.g., compound 2 in ) .
Methoxy-Substituted Chalcones
  • 3-(2,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one (Compound 22) :
    Retaining the 2,4-dimethoxyphenyl group but replacing bromine with a hydroxyl group, this compound showed 69% yield and a melting point of 123–124°C. Its antinematodal activity was superior to brominated analogs, likely due to improved polar interactions .
  • (E)-1-(2,4-Dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one :
    This derivative, with additional methoxy and hydroxyl groups, inhibited STAT3 and NF-κB signaling pathways in cancer cells, highlighting the importance of methoxy positioning in modulating transcriptional activity .

Antiproliferative and Cytotoxic Activities

  • Compound 2 in : [1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one] exhibited higher cytotoxicity than 5-fluorouracil in oral squamous cell carcinomas. Fluorine atoms enhanced electron-withdrawing effects, improving membrane permeability compared to brominated analogs .
  • Fluorine’s smaller atomic radius may facilitate tighter binding to biological targets .

Antimalarial Activity

  • 1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one (Compound 15) :
    A licochalcone A analog with a butoxyphenyl group showed potent antimalarial activity, outperforming brominated chalcones. The alkoxy chain likely enhances lipid solubility and parasite membrane disruption .
  • (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one: This compound inhibited Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) by 38.16%, leveraging the amino group for electrostatic interactions. The brominated analog’s larger halogen may sterically hinder similar interactions .

Structural and Electronic Comparisons

  • Bond Lengths and Crystallography :
    The title compound’s bond lengths and angles are comparable to analogs like (E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, but the 3-bromo substituent introduces steric and electronic differences that affect packing in crystal lattices .

Biological Activity

3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, also known by its CAS number 119199-31-4, is a synthetic chalcone derivative characterized by its unique molecular structure which includes bromine and methoxy substituents. Chalcones are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and provides insights into its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrO3, with a molecular weight of 347.20 g/mol. The compound features a propene group linking two aromatic rings: a 3-bromophenyl and a 2,4-dimethoxyphenyl.

PropertyValue
Molecular FormulaC17H15BrO3
Molecular Weight347.20 g/mol
CAS Number119199-31-4

Antibacterial Activity

Chalcones have been widely studied for their antibacterial properties. Research indicates that the presence of bromine in the phenyl ring can enhance antibacterial activity. For instance, studies have shown that compounds with bromine substitutions exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.94 to 6.25 µg/mL, demonstrating potent antibacterial effects attributed to structural modifications including halogenation .

Anticancer Properties

The anticancer potential of chalcones is well-documented. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study reported IC50 values in the range of 0.17–2.69 µM for structurally similar compounds against chronic lymphocytic leukemia (CLL) cell lines . The mechanism of action is believed to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which lead to increased cell death in malignant cells.

Anti-inflammatory Effects

Chalcones have also been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammation can lead to therapeutic benefits.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of chalcones has revealed that specific substitutions on the phenyl rings can significantly influence their biological activity:

  • Bromine Substitution : Enhances antibacterial properties.
  • Methoxy Groups : The positioning of methoxy groups (e.g., at C-2 and C-4) affects the compound's efficacy; however, excessive methoxylation may lead to reduced activity .

Case Studies

Several studies have evaluated the biological activity of related chalcone derivatives, providing insights into the potential applications of this compound:

  • Antibacterial Study : A study focused on various flavonoids showed that brominated chalcones had superior antibacterial effects compared to their non-brominated counterparts. The study highlighted MIC values indicating strong inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : A series of experiments conducted on different cancer cell lines demonstrated that compounds similar to this compound induced apoptosis through ROS generation and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, and how do reaction conditions influence yield?

  • Methodology : Claisen-Schmidt condensation is a common method for chalcone synthesis. For this compound, equimolar ratios of 3-bromoacetophenone and 2,4-dimethoxybenzaldehyde are reacted in ethanol under acidic (e.g., NaOH) or basic (e.g., piperidine) catalysis. Elevated temperatures (60–80°C) and reflux conditions improve yields (60–69%) by enhancing enolate formation and dehydration . Solvent polarity and catalyst choice significantly affect reaction kinetics and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodology :

  • IR spectroscopy : Confirms the α,β-unsaturated ketone (C=O stretch at ~1677–1680 cm⁻¹) and aromatic C-Br absorption (~807 cm⁻¹) .
  • ¹H NMR : The trans-olefinic protons appear as doublets at δ 7.26–7.75 (J = 16 Hz). Methoxy groups on the 2,4-dimethoxyphenyl ring resonate as singlets at δ 3.8–3.9 .
  • Elemental analysis : Validates purity (e.g., C, 59.16%; Br, 26.29% ).

Q. What preliminary biological activities have been reported for this chalcone, and how do substituents influence efficacy?

  • Methodology : Antimicrobial assays (e.g., broth microdilution) reveal that lipophilic substituents (e.g., bromine at the 3-position) enhance activity against Gram-negative bacteria (Bordetella bronchiseptica, MIC = 0.2 mg/mL). Polar groups (e.g., methoxy) reduce potency due to decreased membrane permeability . Comparative studies suggest halogenation at the 3-position improves steric and electronic interactions with bacterial targets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level analyze hyperpolarizability (β), dipole moment, and frontier molecular orbitals. The electron-withdrawing bromine and electron-donating methoxy groups create charge-transfer asymmetry, enhancing NLO response. Molecular electrostatic potential (MESP) maps identify reactive sites for further functionalization .

Q. What challenges arise in crystallographic refinement of this compound, particularly regarding twinning or disorder?

  • Methodology : Single-crystal X-ray diffraction may reveal non-merohedral twinning due to the compound’s planar structure and π-π stacking. SHELXL refinement (HKLF 5 format) with BASF parameter adjustments resolves overlapping reflections. Disordered methoxy or bromophenyl groups require PART and ISOR constraints to model thermal motion accurately .

Q. How does substituent positioning (e.g., 2,4-dimethoxy vs. 3-bromo) modulate antioxidant or anticancer mechanisms?

  • Methodology :

  • Antioxidant assays : DPPH radical scavenging tests correlate methoxy groups’ electron-donating effects with increased activity.
  • Anticancer studies : MTT assays on cancer cell lines (e.g., HepG2) show IC₅₀ values <10 μM. The bromine atom enhances pro-apoptotic effects by stabilizing interactions with tubulin or DNA .

Q. Which HPLC conditions achieve optimal separation of this chalcone from complex mixtures?

  • Methodology : Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and gradient elution (acetonitrile/water with 0.1% formic acid) resolves the compound at ~46.5 min (UV detection at 280 nm). Validation parameters include linearity (R² > 0.999), LOD (0.1 μg/mL), and precision (%RSD < 2%) .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the antibacterial efficacy of structurally similar chalcones?

  • Analysis : Discrepancies arise from variations in assay protocols (e.g., nutrient media affecting bacterial growth) or substituent electronic effects. For example, 3-bromo derivatives show higher activity in B. bronchiseptica (MIC = 0.2 mg/mL) than 4-chloro analogs (MIC > 0.6 mg/mL) due to optimized lipophilicity . Standardized protocols (CLSI guidelines) and SAR studies are critical for reconciling data.

Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
IR (C=O)1677–1680 cm⁻¹
¹H NMR (CH=CH)δ 7.26 (d, J = 16 Hz), δ 7.75 (d, J = 16 Hz)
Elemental AnalysisC: 59.16%; Br: 26.29%

Table 2 : Biological Activity of Halogenated Chalcones

SubstituentMIC (mg/mL) vs. B. bronchisepticaReference
3-Bromo0.2
4-Chloro>0.6
3,4-DimethoxyInactive

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